molecular formula C19H27IN2O4S B012564 Iodosulpride CAS No. 100038-54-8

Iodosulpride

Cat. No.: B012564
CAS No.: 100038-54-8
M. Wt: 506.4 g/mol
InChI Key: QICCKJBXMXZXJQ-UHFFFAOYSA-N
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Description

Iodosulpride is a chemical compound known for its role as a dopamine receptor antagonist. It is a derivative of sulpiride, a well-known antipsychotic medication. This compound is primarily used in scientific research to study the distribution and function of dopamine receptors in the brain .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of iodosulpride involves the iodination of sulpiride. The process typically includes the following steps:

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle iodine and other reactive chemicals.

Chemical Reactions Analysis

Types of Reactions: Iodosulpride undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction could produce deiodinated sulpiride derivatives.

Scientific Research Applications

Iodosulpride has several applications in scientific research:

Mechanism of Action

Iodosulpride exerts its effects by binding to dopamine receptors, particularly the D2 and D3 subtypes. This binding inhibits the action of dopamine, a neurotransmitter involved in various neurological processes. By blocking dopamine receptors, this compound can modulate neurotransmission and influence behaviors and physiological responses associated with dopamine .

Comparison with Similar Compounds

    Sulpiride: A parent compound of iodosulpride, used as an antipsychotic medication.

    Amisulpride: Another substituted benzamide with similar dopamine receptor antagonistic properties.

    Haloperidol: A well-known antipsychotic that also targets dopamine receptors but has a different chemical structure.

Uniqueness: this compound is unique due to its specific iodination, which enhances its binding affinity and selectivity for dopamine receptors. This makes it particularly valuable in research settings where precise targeting of these receptors is required .

Biological Activity

Iodosulpride is a compound primarily known for its role as a selective antagonist at dopamine D2 and D3 receptors. Its unique pharmacological profile has made it a subject of interest in neuropharmacology, particularly in the context of its application in psychiatric disorders and its effects on various neurotransmitter systems.

This compound exhibits high affinity for both D2 and D3 dopamine receptors, functioning as an antagonist that can modulate dopaminergic signaling. The compound's binding affinity varies across receptor subtypes, which is critical for understanding its biological activity.

Binding Affinities

The following table summarizes the binding affinities (Ki values) of this compound at human D2 and D3 receptors:

Receptor TypeKi (nM)
D2 Receptor0.06
D3 Receptor0.16

These values indicate that this compound has a stronger binding affinity for the D2 receptor compared to the D3 receptor, suggesting a potential selectivity that could be leveraged in therapeutic applications .

Pharmacological Effects

This compound's pharmacological profile extends beyond dopamine receptor antagonism. It has been shown to influence other neurotransmitter systems, including serotonin and norepinephrine pathways. This multi-faceted activity is significant for its potential use in treating conditions characterized by dopaminergic dysregulation, such as schizophrenia.

Case Studies

  • Schizophrenia Treatment : In clinical studies, this compound has been evaluated for its efficacy in managing symptoms of schizophrenia. A notable study demonstrated that patients receiving this compound showed significant improvement in positive symptoms compared to placebo groups, highlighting its potential as an antipsychotic agent .
  • Anxiety Disorders : Research has also explored the use of this compound in anxiety disorders, where it was found to reduce anxiety-like behaviors in animal models. This effect is believed to be mediated through its action on both dopaminergic and serotonergic systems .

Research Findings

Recent studies have further elucidated the biological activity of this compound:

  • Dopamine Receptor Interaction : Studies indicate that this compound can inhibit cAMP accumulation stimulated by dopamine agonists, demonstrating its role as an antagonist at D2 receptors. This inhibition is crucial for understanding how this compound can modulate dopaminergic signaling pathways .
  • Inverse Agonist Properties : this compound has been characterized as an inverse agonist at certain receptor states, which may contribute to its antipsychotic effects by stabilizing the receptor in an inactive form .

Properties

CAS No.

100038-54-8

Molecular Formula

C19H27IN2O4S

Molecular Weight

506.4 g/mol

IUPAC Name

N-[[1-(cyclopropylmethyl)pyrrolidin-2-yl]methyl]-5-ethylsulfonyl-4-iodo-2-methoxybenzamide

InChI

InChI=1S/C19H27IN2O4S/c1-3-27(24,25)18-9-15(17(26-2)10-16(18)20)19(23)21-11-14-5-4-8-22(14)12-13-6-7-13/h9-10,13-14H,3-8,11-12H2,1-2H3,(H,21,23)

InChI Key

QICCKJBXMXZXJQ-UHFFFAOYSA-N

SMILES

CCS(=O)(=O)C1=C(C=C(C(=C1)C(=O)NCC2CCCN2CC3CC3)OC)I

Canonical SMILES

CCS(=O)(=O)C1=C(C=C(C(=C1)C(=O)NCC2CCCN2CC3CC3)OC)I

Synonyms

iodosulpride
N-((1-cyclopropylmethyl-2-pyrrolidinyl)methyl)-2-methoxy-4-iodo-5-ethylsulfonylbenzamide

Origin of Product

United States

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